molecular formula C23H22FN3O3S B2432405 1-Benzyl-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203057-91-3

1-Benzyl-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B2432405
CAS No.: 1203057-91-3
M. Wt: 439.51
InChI Key: GRAQFCDHLJQBDY-UHFFFAOYSA-N
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Description

1-Benzyl-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenyl sulfonyl group, and a tetrahydroquinoline moiety

Preparation Methods

The synthesis of 1-Benzyl-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorophenyl Sulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline core using a fluorophenyl sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Benzyl Group: The final step involves the benzylation of the intermediate compound using benzyl chloride in the presence of a suitable base.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-Benzyl-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used, but typically include various substituted quinoline and tetrahydroquinoline derivatives.

Scientific Research Applications

1-Benzyl-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea has a wide range of scientific research applications:

    Medicinal Chemistry: This compound has potential as a lead molecule for the development of new drugs, particularly in the treatment of neurodegenerative diseases and cancer.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds, providing insights into their biological activity and therapeutic potential.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 1-Benzyl-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea stands out due to its unique combination of functional groups. Similar compounds include:

    1-Benzyl-3-(4-fluorophenyl)-1-phenylurea: This compound shares the benzyl and fluorophenyl groups but lacks the tetrahydroquinoline moiety.

    1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid: This compound contains a pyrazole ring instead of the tetrahydroquinoline core.

The presence of the tetrahydroquinoline moiety in this compound provides it with unique chemical and biological properties that distinguish it from these similar compounds.

Properties

IUPAC Name

1-benzyl-3-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3S/c24-19-9-12-21(13-10-19)31(29,30)27-14-4-7-18-8-11-20(15-22(18)27)26-23(28)25-16-17-5-2-1-3-6-17/h1-3,5-6,8-13,15H,4,7,14,16H2,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAQFCDHLJQBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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